molecular formula C6H9BrN2 B13317893 4-(Bromomethyl)-2-ethyl-1H-imidazole

4-(Bromomethyl)-2-ethyl-1H-imidazole

Cat. No.: B13317893
M. Wt: 189.05 g/mol
InChI Key: ZGNQVRCOHGORRF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-ethyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromomethyl group at position 4 and an ethyl group at position 2 makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-ethyl-1H-imidazole typically involves the bromination of a precursor imidazole compound. One common method is the reaction of 2-ethyl-1H-imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same bromination reaction but with optimized parameters for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-ethyl-1H-imidazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the bromomethyl group.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Bromomethyl)-2-ethyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-ethyl-1H-imidazole involves its interaction with nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also act as an electrophile in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-ethyl-1H-imidazole
  • 4-(Iodomethyl)-2-ethyl-1H-imidazole
  • 4-(Bromomethyl)-1H-imidazole

Uniqueness

4-(Bromomethyl)-2-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a bromomethyl and an ethyl group allows for versatile functionalization, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

5-(bromomethyl)-2-ethyl-1H-imidazole

InChI

InChI=1S/C6H9BrN2/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

ZGNQVRCOHGORRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)CBr

Origin of Product

United States

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